Estra-4,9-diene-3,17-dione

描述

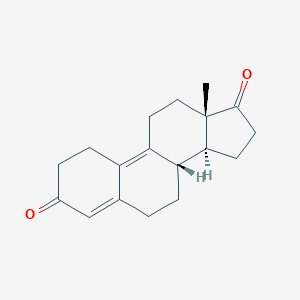

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(8S,13S,14S)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-16H,2-9H2,1H3/t15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTWZQKERRCPRZ-RYRKJORJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199676, DTXSID40863499 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5173-46-6, 13885-20-6 | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5173-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estra-4,9-diene-3,17-dione, (±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13885-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dienedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005173466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estra-4,9-diene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-19-Norandrosta-4,9-dien-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | estra-4,9-diene-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XW5U770B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Estra 4,9 Diene 3,17 Dione

Established Chemical Synthesis Routes

The construction of the Estra-4,9-diene-3,17-dione molecule has been approached through various synthetic strategies. These methods often focus on building the steroidal framework efficiently and with high stereoselectivity. One of the prominent methods involves a multi-step sequence starting from readily available precursors. cdnsciencepub.comevitachem.com

The table below outlines the key stages of this synthetic pathway.

| Step | Reaction Type | Key Reagents | Product | Yield |

|---|---|---|---|---|

| 1 | Grignard Reaction | δ-Lactone (1), Grignard Reagent (2) | Intermediate Alcohol (3) | Not specified |

| 2 | Jones Oxidation | Intermediate Alcohol (3), Jones Reagent (CrO₃/H₂SO₄) | Diketone Precursor (4) | 72.6% (over two steps) cdnsciencepub.com |

The initial step in this synthesis involves the reaction of a δ-lactone (compound 1) with a Grignard reagent (compound 2). cdnsciencepub.comresearchgate.net This organometallic reaction is crucial for forming a new carbon-carbon bond and setting the stage for the subsequent cyclization. evitachem.comresearchgate.net The reaction is typically performed in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures. The product of this step is an intermediate alcohol (compound 3). cdnsciencepub.com

Following the Grignard reaction, the crude intermediate alcohol (3) is subjected to oxidation. cdnsciencepub.comresearchgate.net This is commonly achieved using Jones reagent, a solution of chromium trioxide (CrO₃) in sulfuric acid (H₂SO₄), within an acetone (B3395972) solvent at a controlled temperature of 0°C. cdnsciencepub.comgoogle.com This oxidation step converts the alcohol functionality into a ketone, yielding the diketone precursor (compound 4). cdnsciencepub.com This precursor is a direct forerunner to the final cyclized product. evitachem.com The combined yield for the Grignard reaction and Jones oxidation steps has been reported as 72.6%. cdnsciencepub.com

The final and key transformation is a domino cyclization reaction of the diketone precursor (4). cdnsciencepub.comresearchgate.netscholaris.ca This step is induced by heating the precursor in toluene (B28343) with an equimolar amount of piperidinium (B107235) acetate (B1210297), which acts as a catalyst. cdnsciencepub.com This tandem cyclization constructs the steroidal ring system and yields this compound. researchgate.net While this method is concise, the yield for the cyclization step has been noted to be relatively low at 32.3%, with challenges related to the formation of unidentified, less polar byproducts. cdnsciencepub.com

This compound serves as a versatile intermediate that can undergo further chemical transformations to produce other steroids. These reactions often target specific functional groups on the steroid nucleus.

The ketone groups and carbon-carbon double bonds of this compound are susceptible to reduction. Such reduction reactions can be carried out using catalytic hydrogenation. Catalysts like palladium or platinum are employed in these transformations, typically under a hydrogen atmosphere, to produce reduced steroid derivatives. In vitro metabolism studies have also shown that the compound can be metabolized through reduction, forming isomers of 17-hydroxy-estra-4,9-dien-3-one. nih.gov

Regioselective Functionalization and Derivatization

Alkylation Reactions (e.g., Reaction with Sodium Acetylide)

Alkylation reactions are crucial for modifying the structure and function of this compound. A key example of such a reaction is the addition of an ethynyl (B1212043) group at the C17 position through a reaction with sodium acetylide. This transformation converts the 17-keto group into a 17α-ethynyl-17β-hydroxy group. This specific structural change is a critical step in the synthesis of more complex and potent steroid derivatives. The resulting compound, 17α-ethynyl-17β-hydroxy-estra-4,9-diene-3-one, serves as a precursor for various synthetic hormones.

A-Ring Modification and Double Bond Rearrangement

Modifications to the A-ring and rearrangement of the double bonds within the this compound structure are pivotal for creating diverse steroid analogues. One documented method involves the reduction of the aromatic A-ring of an estrone (B1671321) nucleus, followed by protection of the 9,11-double bond. Subsequent hydrolysis and rearrangement of the double bonds lead to the formation of the estra-4,9-diene system. This process highlights the chemical versatility of the steroid scaffold and the ability to manipulate its electronic and conformational properties through targeted reactions.

Another approach involves a domino cyclization reaction. For instance, a precursor molecule can be treated with piperidinium acetate to induce a cascade of reactions, ultimately forming the this compound structure. researchgate.net Such methods are valued for their efficiency, often reducing the number of synthetic steps required. researchgate.net

Biocatalytic and Chemoenzymatic Synthetic Approaches

In recent years, there has been a significant shift towards more sustainable and environmentally friendly methods for steroid synthesis. Biocatalysis and chemoenzymatic strategies have emerged as powerful alternatives to traditional chemical synthesis.

Microbial Transformations for Steroid Production

Microorganisms, particularly those from the Mycobacterium genus, are capable of degrading sterols and can be engineered to produce valuable steroid intermediates like this compound. mdpi.com These microbes utilize sterols as a carbon source, and by modifying their metabolic pathways, they can be turned into cellular factories for specific steroid compounds. mdpi.com

Genetic Engineering Strategies for Enhanced Yields

Genetic engineering plays a crucial role in optimizing microbial steroid production. By deleting or overexpressing specific genes, the metabolic flux can be redirected towards the desired product, and the accumulation of unwanted by-products can be minimized. For example, to produce Androst-4-ene-3,17-dione (AD), a related C19 steroid, both 3-ketosteroid-Δ1-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) enzymes, along with their isozymes, are often inactivated. mdpi.comasm.org Conversely, for the production of 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD), the genes encoding KstD are disrupted while the ksh genes are overexpressed. mdpi.com These strategies highlight the precise control that can be exerted over microbial metabolism to achieve high yields of specific steroid intermediates. mdpi.comscispace.com Enhancing the supply of cofactors, such as NADPH, through the overexpression of enzymes like NAD kinase and glucose-6-phosphate dehydrogenase, has also been shown to significantly increase the yield of hydroxylated steroid products. nih.gov

Role of Key Enzymes in Steroid Degradation and Synthesis (e.g., KstD, Ksh)

The enzymes KstD and Ksh are central to the bacterial degradation of the steroid nucleus. scispace.comd-nb.info KstD introduces a double bond at the C1-C2 position of the A-ring, while Ksh hydroxylates the C9 position of the B-ring. mdpi.comresearchgate.net These two modifications are key steps that lead to the opening and subsequent degradation of the steroid rings. scispace.comd-nb.info

By inactivating the genes responsible for these enzymes, the degradation pathway is blocked, leading to the accumulation of valuable steroid intermediates. asm.orgscispace.com The specific intermediate that accumulates depends on which enzyme is inactivated. For instance, inactivating Ksh can lead to the production of androsta-1,4-diene-3,17-dione (B159171) (ADD), while inactivating KstD can result in the accumulation of 9α-OHAD. asm.orgscispace.com The complete inactivation of both KstD and Ksh can lead to the production of AD. asm.orgscispace.com

Table 1: Key Enzymes in Microbial Steroid Transformation

| Enzyme | Gene(s) | Function | Impact of Inactivation on Product Formation |

|---|---|---|---|

| 3-ketosteroid-Δ1-dehydrogenase | kstD | Introduces a double bond at the C1-C2 position of the A-ring. mdpi.comresearchgate.net | Accumulation of 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD). mdpi.comasm.org |

Enzymatic Derivatization and Cascade Reactions

Enzymes can be used not only for the core synthesis of steroid scaffolds but also for their subsequent derivatization. This approach allows for the introduction of specific functional groups with high regio- and stereoselectivity, which can be challenging to achieve through traditional chemical methods.

For example, cytochrome P450 enzymes (CYPs) are a versatile class of enzymes that can catalyze a wide range of oxidative reactions, including hydroxylations at various positions on the steroid nucleus. rsc.org Engineered CYPs have been used to introduce hydroxyl groups at specific sites on this compound and related steroids. rsc.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sodium Acetylide |

| 17α-ethynyl-17β-hydroxy-estra-4,9-diene-3-one |

| Estrone |

| Piperidinium acetate |

| Androst-4-ene-3,17-dione (AD) |

| 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD) |

| Androsta-1,4-diene-3,17-dione (ADD) |

| Trenbolone (B1683226) acetate |

| NADPH |

| NAD kinase |

Hydroxylation via Cytochrome P450 Oxygenases (e.g., CYP68BE1)

Cytochrome P450 oxygenases (P450s) are a versatile class of heme-containing enzymes known to catalyze a wide range of oxidative reactions, including the highly specific hydroxylation of steroid cores. rsc.orggoogle.com This capability is particularly valuable as direct chemical hydroxylation at certain positions on a steroid can be difficult. rsc.org

Research has identified the promiscuous cytochrome P450 enzyme CYP68BE1, from the fungus Beauveria bassiana, as capable of effectively hydroxylating this compound. rsc.orgresearchgate.net This enzyme demonstrates broad activity, accomplishing both mono-hydroxylation and di-hydroxylation at various positions on the steroid substrate with a conversion rate exceeding 70%. rsc.orgresearchgate.net The specific products resulting from the action of CYP68BE1 on this compound are detailed below. rsc.orgresearchgate.net

Table 1: Hydroxylation Products of this compound by CYP68BE1

| Type of Hydroxylation | Position(s) of Hydroxyl Group Addition |

|---|---|

| Mono-hydroxylation | C-1α |

| C-6β | |

| C-11α | |

| Di-hydroxylation | C-1β, C-11α |

| C-6β, C-11α |

Data sourced from studies on the promiscuous activity of CYP68BE1. rsc.orgresearchgate.net

Furthermore, the site-specific C11-hydroxylation of this compound is a key step in advanced chemoenzymatic strategies. acs.org For instance, a two-step process has been designed for the synthesis of the anabolic steroid Trenbolone from this compound. This pathway utilizes a biocatalytic one-pot reaction involving C11-hydroxylation by a P450 monooxygenase followed by ketoreduction to produce an 11α-hydroxy intermediate. acs.org

Ketoreduction by Hydroxysteroid Dehydrogenases (e.g., 17β-HSDcl)

Hydroxysteroid dehydrogenases (HSDs) are critical enzymes in the metabolism and synthesis of steroid hormones, catalyzing the reversible reduction of keto groups to hydroxyl groups. rsc.org The reduction of the 17-keto group of this compound is a significant transformation, yielding the corresponding 17β-hydroxy derivative. google.comnih.gov The primary metabolite of this compound in in-vitro studies across multiple species has been identified as an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.govservice.gov.uk

The enzyme 17β-HSDcl has been utilized in a biocatalytic one-pot reaction that combines the C-11α hydroxylation of this compound with a 17β-ketoreduction. rsc.org This cascade reaction efficiently produces 11α-hydroxy-9(10)-dehydronandrolone, a key intermediate in the synthesis of the veterinary medicine Trenbolone acetate. rsc.orgacs.org

In addition to 17β-HSDcl, other carbonyl reductases have been identified that catalyze the ketoreduction of this compound. A patent describes a wild-type carbonyl reductase (SEQ ID NO: 1) and a more efficient mutant (SEQ ID NO: 3) capable of converting various 17-ketosteroid compounds. google.com These enzymes promote the reduction of the 17-keto group on this compound to yield 17β-hydroxyestra-4,9-dien-3-one. google.com The mutant enzyme demonstrates a significantly higher conversion rate compared to the wild-type, highlighting the potential for protein engineering to improve biocatalytic processes. google.com

Table 2: Conversion Efficiency of Carbonyl Reductases on this compound

| Enzyme | Type | Conversion Rate |

|---|---|---|

| BL21(DE3)/pET24a-KRED | Wild Type (SEQ ID NO: 1) | 34.6% |

| Bacteria 2-G3 | Mutant (SEQ ID NO: 3) | 99.5% |

Data sourced from patent CN113528606A, demonstrating the catalytic reduction to 17β-hydroxyestra-4,9-dien-3-one. google.com

The enzymes of the aldo-keto reductase (AKR) superfamily, specifically AKR1C1–AKR1C4, are also known to catalyze the reduction of 17-ketosteroids and are involved in regulating steroid hormone metabolism. nih.gov

Metabolic Pathways and Biotransformation Studies of Estra 4,9 Diene 3,17 Dione

Identification of Primary Metabolites and Conjugation Pathways

The metabolism of Estra-4,9-diene-3,17-dione primarily involves reduction, hydroxylation, and conjugation reactions. nih.govresearchgate.netcambridge.org These processes transform the parent compound into more water-soluble forms that can be more easily excreted from the body. evitachem.com

Formation of 17-Hydroxy-estra-4,9-dien-3-one Isomers

A major metabolic pathway for this compound is the reduction of the 17-keto group to a hydroxyl group, resulting in the formation of 17-hydroxy-estra-4,9-dien-3-one isomers. nih.govcambridge.orgservice.gov.uk These isomers, designated as M1a and M1b, are considered the most significant metabolites for detection purposes in all species studied. nih.govresearchgate.netnih.gov In vitro studies have consistently shown that these 17-hydroxylated metabolites are the most abundant products of this compound metabolism. nih.govresearchgate.netbiocrick.com

Hydroxylated and Reduced Dienedione Derivatives (e.g., M3a/b)

In addition to the primary 17-hydroxy metabolites, further hydroxylation and reduction of the parent compound and its initial metabolites occur. nih.govresearchgate.netcambridge.org This leads to a variety of hydroxylated and reduced derivatives. nih.govresearchgate.netnih.gov Among these, metabolites designated as M3a and M3b, which are hydroxylated forms of dienedione, have been identified as particularly important in equine doping control. researchgate.netnih.gov These metabolites have a longer detection window in both urine and plasma compared to other metabolites, making them valuable targets for identifying the misuse of this compound in geldings. researchgate.netresearchgate.netnih.gov Postulated in vivo metabolites in horses include a range of hydroxylated dienediones (M2a, M2b, M3a, M3b, M4, M5) and hydroxylated forms of the primary M1 metabolite (M6a, M6b, M7a, M7b, M8a, and M8b). researchgate.netnih.gov

Glucuronidation and Other Conjugate Formation

To facilitate excretion, this compound and its metabolites can undergo conjugation reactions, primarily glucuronidation. researchgate.netnih.gov In horses, this compound is found mainly as glucuronide conjugates in urine. nih.gov The glucuronidation is believed to occur at the 3-enol position, forming dienedione-3-glucuronide. evitachem.comnih.gov This process increases the water solubility of the steroid, aiding in its elimination from the body. evitachem.com

Comparative In Vitro and In Vivo Metabolism Across Species Models

Comparative studies have revealed both similarities and significant differences in the metabolism of this compound across various species, including horses, dogs, and humans. nih.govresearchgate.netbiocrick.com

Equine Metabolism: Unique Di-reduced Metabolites

The horse exhibits unique metabolic pathways for this compound. nih.govresearchgate.netbiocrick.com A distinctive feature of equine metabolism is the formation of a di-reduced metabolite, which is proposed to be an isomer of estra-4,9-diene-3,17-diol. nih.govbiocrick.comresearchgate.net Horses also produce relatively large amounts of D-ring hydroxy and hydroxy-reduced metabolites. nih.govresearchgate.netbiocrick.com Recent studies have also confirmed that this compound can be endogenous in entire male horses, which necessitates the establishment of a threshold for its control in equine sports. nih.govnih.gov

Canine Metabolism: Comparative Reductive Pathways

In dogs, the reductive metabolism of this compound is less significant compared to horses and humans. nih.govresearchgate.netbiocrick.com While canines produce the major 17-hydroxy-estra-4,9-dien-3-one metabolites, the formation of further reduced and unique di-reduced metabolites seen in horses is not a prominent pathway. nih.govresearchgate.net

Interactive Data Tables

Table 1: Key Metabolites of this compound

| Metabolite ID | Proposed Structure | Species of Detection | Significance |

|---|---|---|---|

| M1a/M1b | 17-hydroxy-estra-4,9-dien-3-one isomers | Equine, Canine, Human | Major metabolite, primary target for screening. nih.govresearchgate.netresearchgate.net |

| M3a/M3b | Hydroxylated dienedione | Equine | Longest detection time in geldings. researchgate.netresearchgate.netnih.gov |

| Di-reduced metabolite | estra-4,9-diene-3,17-diol isomer | Equine | Unique to equine metabolism. nih.govbiocrick.comresearchgate.net |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 17-hydroxy-estra-4,9-dien-3-one |

| estra-4,9-diene-3,17-diol |

| Dienedione-3-glucuronide |

| Trenbolone (B1683226) |

| Mifepristone |

| Norethindrone |

| Trimegestone |

| Ulipristal Acetate (B1210297) |

| Dienogest (B1670515) |

| 12,17-dihydroxy-estra-5(10), 9(11),dien-3-one |

| 10,12,17-trihydroxy-estra-4,9(11),dien-3-one |

| 17α-ethynyl-17β-hydroxy-estra-4,9-diene-3-one |

| 17-Cyanomethyl-17-hydroxy-estra-4,9-dien-3-one |

| 6-bromoandrost-4-ene-3,17-dione |

| 2α,3α-epithio-17α-methyl-5α-androstan-17β-ol |

| androst-4-ene-3,11,17-trione |

| 17β-hydroxy-5α-androstano-[2,3-d]- and [3,2-c]isoxazole |

| 4-chloro-11-oxomethyltestosterone |

| Δ6-methyltestosterone |

| 17α-hydroxy-17β-methylandrosta-4,6-dien-3-one |

| 17α-methyl-5β-androstane-3α,17β-diol |

| 17β-methyl-5β-androstane-3α,17α-diol |

| 11β-hydroxyandrosterone |

| 11β-hydroxyetiocholanolone |

Human Metabolism and Inter-Individual Variation

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of this compound. The primary metabolite identified across multiple species, including humans, is an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.gov This conversion is a critical step in its biological activity.

Inter-individual variation in metabolism is a significant factor, largely influenced by genetic polymorphisms in metabolizing enzymes. For instance, variations in the expression of hepatic enzymes can alter the rate at which metabolites are formed. This variability necessitates the consideration of population-specific metabolic profiles.

Table 1: Key Metabolites of this compound in Humans

| Metabolite | Metabolic Pathway | Species |

|---|---|---|

| 17-hydroxy-estra-4,9-dien-3-one | Reduction | Human, Equine, Canine |

| Hydroxylated metabolites | Hydroxylation | Human, Equine, Canine |

Endogenous Production and Metabolic Differentiation in Animal Models

While this compound is a synthetic steroid, there is evidence of its endogenous presence in entire male horses. nih.govwikipedia.org This discovery has significant implications for doping control in equine sports, as it necessitates distinguishing between natural and administered sources. nih.gov Studies in colt urine have shown that the compound is mainly present as glucuronide conjugates, with a mean concentration of 2.5 ± 3.5 ng/ml in one study of 175 samples. nih.gov

Comparative metabolic studies have revealed differences between species. For example, in vitro studies have shown that while the primary metabolic pathways are similar across horses, dogs, and humans, there are unique metabolites in each species. nih.govresearchgate.net The equine model is notable for producing a di-reduced metabolite, an isomer of estra-4,9-diene-3,17-diol, which is not observed in canines or humans. nih.gov Furthermore, reductive metabolism is less significant in canines compared to equines and humans. nih.gov In castrated horses administered the compound, various hydroxylated and reduced metabolites have been identified. researchgate.net

Table 2: Comparative Metabolism of this compound in Animal Models

| Animal Model | Unique Metabolic Features | Key Metabolites |

|---|---|---|

| Equine (Horse) | Production of di-reduced metabolites. nih.gov Endogenous presence in entire males. nih.gov | 17-hydroxy-estra-4,9-dien-3-one, estra-4,9-diene-3,17-diol, hydroxylated metabolites. nih.govresearchgate.net |

| Canine (Dog) | Less significant reductive metabolism. nih.gov | 17-hydroxy-estra-4,9-dien-3-one, hydroxylated metabolites. nih.gov |

Enzymatic Mechanisms of Biotransformation

The biotransformation of this compound is primarily mediated by enzymes in the liver and can also be achieved through microbial processes.

Role of Hepatic Enzymes (e.g., CYP2C9 polymorphisms)

Hepatic enzymes, particularly those from the Cytochrome P450 (CYP) superfamily, play a crucial role in steroid metabolism. semanticscholar.orgnih.gov While the specific role of CYP2C9 in the metabolism of this compound is not explicitly detailed in the provided search results, the influence of CYP2C9 polymorphisms on the metabolism of other steroids is well-documented. nih.govresearchgate.net Genetic variations in CYP2C9 can lead to altered enzyme activity, affecting the rate of metabolism of various drugs and endogenous compounds. nih.gov Given that CYP enzymes are involved in the hydroxylation and reduction of steroids, it is plausible that polymorphisms in these enzymes, including CYP2C9, contribute to the observed inter-individual variations in this compound metabolism. nih.gov

Microbial Hydroxylation Processes (e.g., Rhizopus arrhizus)

Microorganisms are capable of performing specific and efficient transformations of steroid molecules. The fungus Rhizopus arrhizus is known for its ability to hydroxylate steroids. researchgate.netresearchgate.netcdnsciencepub.com Studies on related steroids, such as estr-4-ene-3,17-dione, have shown that Rhizopus arrhizus can introduce hydroxyl groups at various positions, including C-6 and C-10. researchgate.net The mechanism is believed to involve the enol form of the Δ4-3-ketone. researchgate.net While the direct hydroxylation of this compound by Rhizopus arrhizus is not explicitly detailed, the known capabilities of this fungus in steroid biotransformation suggest its potential for such reactions. researchgate.netcdnsciencepub.com Other microbial systems, such as the enzyme carbonyl reductase, have been shown to catalyze the reduction of this compound to its 17β-hydroxy form. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Androsta-1,4-diene-3,17-dione (B159171) |

| Androst-4-ene-3,17-dione |

| Androstanedione |

| Androstenediol |

| Androsterone |

| Dehydroepiandrosterone (DHEA) |

| Dienogest |

| Dienolone |

| Estra-4,9-diene-3,17-diol |

| This compound |

| Estr-4-ene-3,17-dione |

| Estrone (B1671321) |

| 17-hydroxy-estra-4,9-dien-3-one |

| 17α-hydroxyprogesterone |

| 17β-hydroxyestra-4,9-dien-3-one |

| Luteinizing hormone (LH) |

| Mifepristone |

| Norethindrone |

| Testosterone (B1683101) |

| Trenbolone |

| Trimegestone |

Molecular Mechanisms of Action and Receptor Interactions of Estra 4,9 Diene 3,17 Dione and Its Metabolites

Steroid Hormone Receptor Binding Dynamics

The biological activity of Estra-4,9-diene-3,17-dione is primarily mediated through its interaction with steroid hormone receptors, which act as ligand-activated transcription factors. nih.gov The binding affinity and efficacy of the compound and its metabolites to these receptors determine the subsequent cellular response.

Androgen Receptor (AR) Affinity and Efficacy

This compound, also known as dienedione, is recognized as a synthetic anabolic-androgenic steroid (AAS). ontosight.aiwikipedia.org It functions as a prohormone, being metabolized in the body to its active form, dienolone. This active metabolite is structurally similar to testosterone (B1683101) and binds to androgen receptors located in various tissues, including muscle cells. ontosight.aifederalregister.gov

The binding of dienolone to the androgen receptor initiates a cascade of intracellular signals. ontosight.ai Research has demonstrated that this compound can induce the translocation of the androgen receptor to the cell nucleus, a crucial step in its mechanism of action. federalregister.gov This interaction with the androgen receptor is comparable in effect to that of testosterone in similar experimental settings. federalregister.gov The affinity of dienolone for the androgen receptor is a key factor in its anabolic effects. While specific quantitative binding affinity data for this compound itself is not extensively detailed in the provided context, its classification and observed effects confirm its role as an androgen receptor agonist. federalregister.govservice.gov.uk

Table 1: Androgen Receptor Interaction of this compound and its Metabolite Dienolone

| Compound | Action | Effect |

|---|---|---|

| This compound | Prohormone | Metabolized to the active compound dienolone. |

| Dienolone | Androgen Receptor Agonist | Binds to androgen receptors, initiating anabolic processes. ontosight.ai |

| Dienolone | AR Translocation | Induces the movement of the androgen receptor into the nucleus. federalregister.gov |

Progesterone (B1679170) Receptor (PR) Interactions

In addition to its androgenic activity, metabolites of this compound also exhibit interactions with the progesterone receptor (PR). The metabolite 17α-trenbolone, which can be formed from related compounds, shows a lower binding affinity for the progesterone receptor compared to the more potent trenbolone (B1683226). It is important to note that T47D cells, which are known to have high levels of progesterone receptors, are often used to study these interactions. oup.com The synthetic progestin R5020 has been shown to inhibit the growth of T47D breast cancer cells. nih.gov The antagonist RU38486 can also induce the formation of receptor-PRE complexes. oup.com

Modulation of Gene Expression and Cellular Signaling Pathways

The interaction of this compound's active metabolite, dienolone, with the androgen receptor directly influences gene expression. ontosight.aievitachem.com Upon binding, the ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to alterations in cellular signaling pathways. The primary outcome of this modulation is the promotion of anabolic processes.

In Vitro Cellular Activity and Differentiation Studies

The effects of this compound have been investigated in various in vitro models to understand its cellular activities.

Effects on Protein Synthesis and Anabolic Processes

A key consequence of androgen receptor activation by dienolone is the enhancement of protein synthesis. ontosight.ai This is a fundamental aspect of its anabolic activity. By promoting the synthesis of proteins, particularly in muscle cells, it contributes to an increase in muscle mass and strength. In vitro studies using C3H10T1/2 stem cells have shown that this compound can induce effects comparable to testosterone, highlighting its anabolic potential at the cellular level. federalregister.gov

Differentiation of Stem Cells (e.g., C3H10T1/2 stem cells)

The multipotent mesenchymal stem cell line C3H10T1/2 serves as a valuable in vitro model to study the differentiation potential of compounds into various cell lineages, including muscle, bone, cartilage, and fat. nih.gov Research into the effects of this compound (referred to in one study as 19-nor-4,9(10)-androstadienedione) has demonstrated its capacity to induce myogenic differentiation in these stem cells. uts.edu.au

Studies have shown that this compound treatment leads to the translocation of the androgen receptor (AR) into the nucleus of C3H10T1/2 cells. This nuclear translocation is a critical step, indicating that the compound, likely through its metabolites, binds to and activates the AR. The activation of the androgen receptor-mediated pathway in these pluripotent cells inhibits adipogenesis and stimulates the differentiation into skeletal muscle cells. uts.edu.au This process is characterized by an increase in the expression of key muscle-specific proteins, which serve as markers for myogenesis.

Table 1: Myogenic Differentiation Markers in C3H10T1/2 Stem Cells Induced by Androgen Receptor Activation

| Marker | Function | Observation |

|---|---|---|

| MyoD (Myogenic Determination Transcription Factor) | A master regulatory gene that commits cells to the skeletal muscle lineage. | Expression is increased following androgen receptor activation by compounds like this compound. |

| MHC (Myosin Heavy Chain) | A structural protein component of the contractile apparatus in muscle fibers. | Increased expression serves as a marker for terminal differentiation of myoblasts into mature muscle cells. |

Metabolic Activation in Specific Cell Lines (e.g., HuH7 cells)

The human hepatoma cell line, HuH7, is widely used in research to study the metabolism of steroids and other xenobiotics. These cells express a range of metabolic enzymes, allowing them to serve as an effective in vitro model for predicting the potential in vivo bioactivity of a prohormone following liver metabolism. uts.edu.aucambridge.org

Studies have shown that this compound undergoes significant metabolic activation in HuH7 cells. cambridge.org This indicates that the liver is a primary site for its conversion from a relatively inactive prohormone to a biologically potent androgen. The primary metabolite generated, which is responsible for the observed androgenic activity, is an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.govcambridge.org Comparative in vitro metabolism studies have elucidated several pathways.

Table 2: In Vitro Metabolic Pathways of this compound

| Metabolic Pathway | Description | Significance |

|---|---|---|

| 17-Keto Reduction | Reduction of the ketone group at the C17 position to a hydroxyl group, forming 17-hydroxy-estra-4,9-dien-3-one (dienolone). | Major pathway across all species studied (human, equine, canine); produces the primary active metabolite. nih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the steroid structure. | A less significant metabolic pathway observed in all species. nih.gov |

| Reduction followed by Hydroxylation | A combination of reductive and hydroxylation reactions. | A less significant metabolic pathway. nih.gov |

| Di-reduction | Reduction of both the C3 and C17 ketone groups, forming estra-4,9-diene-3,17-diol. | Observed uniquely in equine metabolism studies. nih.gov |

Antiproliferative Potency in Cancer Cell Lines (e.g., MDA-MB-231)

The MDA-MB-231 cell line is a well-established model for highly aggressive, triple-negative breast cancer (TNBC), characterized by the lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). nih.gov The absence of these receptors renders cell lines like MDA-MB-231 generally insensitive to conventional hormone-based therapies. nih.govnih.gov

There is no direct scientific literature available detailing studies on the specific antiproliferative or cytotoxic effects of this compound or its primary metabolite, dienolone, on MDA-MB-231 cells. The lack of ER and PR, combined with the typical absence of the androgen receptor (AR) in this cell line, suggests a low likelihood of receptor-mediated effects from an androgenic compound. nih.govnih.gov

However, research on other structurally related steroids and their derivatives provides some context for potential activity against TNBC. Various synthetic steroids with diene or triene structures have been evaluated for cytotoxicity against MDA-MB-231 cells, with results varying widely. For example, certain D-seco-steroidal dinitriles and androstane (B1237026) derivatives have demonstrated antiproliferative activity with IC₅₀ values in the low micromolar range. scielo.brresearchgate.net In contrast, a conjugate linking an anti-estrogen derived from an 11β-phenyl-estra-4,9-diene-3,17-dione backbone to the cytotoxic drug doxorubicin (B1662922) showed no enhanced cytotoxicity in ER-negative MDA-MB-231 cells, underscoring that receptor-mediated targeting is ineffective in this cell line. nih.gov

Table 3: Antiproliferative Activity of Structurally Related Steroids on MDA-MB-231 Cells (for context)

| Compound | Compound Class | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 3-oxo-16,17-secoandrosta-1,4-diene-16,17a-dinitrile | Seco-androstane diene | 0.11 | scielo.br |

| (6E)-hydroxyimino-3-oxo-16,17-secoandrost-4-ene-16,17a-dinitrile | Seco-androstane enone | 2.78 | researchgate.net |

| (6E)-hydroxyimino-3-oxo-16,17-secoandrost-4-ene-16,17a-dinitrile | Seco-androstane enone | 2.8 | scielo.br |

| trans-16-triazolyl-13α-methyl-17-estradiol diastereomer | Estradiol derivative | 6.5 | scielo.br |

| 17-oxa-D-homoandrost-4-ene-3,16-dione | D-homo androstane | 9 | scielo.br |

| 2-Cyano-1,4,6-androstatriene-3,17-dione | Androstane triene | 18.7 | mdpi.com |

Compound Name Reference Table

Structure Activity Relationship Sar Investigations of Estra 4,9 Diene 3,17 Dione

Impact of Steroidal Nucleus Modifications on Biological Activity

The steroidal nucleus of Estra-4,9-diene-3,17-dione, characterized by a four-ring system, is fundamental to its biological activity. Modifications to this core structure can lead to significant changes in function. For instance, the planarity of the A and B rings and the structure of the D-ring are critical for binding to the active site of the aromatase enzyme. nih.gov

Research on related steroid analogues has shown that while the C-3 carbonyl group is not essential for anti-aromatase activity, a 5α-stereochemistry and a certain degree of planarity in the steroidal framework are required. nih.gov Furthermore, modifying the cyclopentanone (B42830) D-ring by creating a six-membered δ-lactone ring has been found to decrease inhibitory potency against aromatase. researchgate.net This suggests that the binding pocket of the aromatase active site has specific requirements for the planarity of the A and B rings and that the D-ring's structure is crucial for effective binding. nih.gov

The introduction of double bonds within the steroid nucleus also plays a pivotal role. The 4,9-diene configuration is a rare feature in endogenous steroids. nih.gov The presence of a double bond at the C11 position, as seen in the related compound estra-4,9,11-triene-3,17-dione, alters the molecule's properties, classifying it as a prohormone to trenbolone (B1683226).

Enzymatic modifications, such as hydroxylation at various positions on the steroid nucleus, are also key determinants of biological activity. For example, hydroxylation at the C-11α position of this compound is a step in the synthesis of trenbolone acetate (B1210297). rsc.org

Influence of Substituents at Key Positions (e.g., C-19)

The absence of a methyl group at the C-19 position, classifying this compound as a 19-norsteroid, is a defining feature that significantly influences its activity. wikipedia.org This modification is known to increase the anabolic to androgenic ratio compared to testosterone (B1683101). wikipedia.org

Studies on related androstenedione (B190577) analogs have highlighted the importance of substitutions at various positions. For example, the introduction of a methyl group at the C-19 position, along with a sulfur-containing chain, has been explored in the search for new aromatase inhibitors. nih.gov Specifically, 19-[(methylthio)methyl]androsta-4,9(11)-diene-3,17-dione was identified as a potent aromatase inhibitor. nih.gov Varying the length, rigidity, and branching of the chain at the 19-position, as well as the nature of the heteroatom, have been shown to modulate the interaction with human placental aromatase. nih.gov

Comparative SAR with Structurally Related Steroid Derivatives

This compound is considered a prohormone of dienolone (estra-4,9-dien-17β-ol-3-one). wikipedia.orgwikipedia.org Dienolone itself has a slightly lower affinity for the androgen receptor (AR) and progesterone (B1679170) receptor (PR) compared to nandrolone (B1676933). wikipedia.org Trenbolone, which features an additional double bond at C-11, exhibits a similar AR affinity to dienolone but a significantly higher PR affinity. wikipedia.org The 17-keto group of this compound is metabolized to the active 17β-hydroxy form, dienolone. service.gov.uk

The structural difference between dienolone and trenbolone (the C-11 double bond) is crucial for their differing biological activities. wikipedia.org Trendione (estra-4,9,11-triene-3,17-dione), a prohormone to trenbolone, has a much lower affinity for androgen and progesterone receptors than trenbolone itself, highlighting the importance of the 17-keto to 17β-hydroxy conversion for activity.

| Compound | Androgen Receptor (AR) Affinity | Progesterone Receptor (PR) Affinity |

|---|---|---|

| Dienolone | Slightly lower than nandrolone | Slightly lower than nandrolone |

| Trenbolone | Similar to dienolone | Several-fold higher than dienolone |

This compound is structurally related to androstenedione, the natural substrate for the enzyme aromatase. uc.pt The study of androstenedione analogs provides valuable insights into the structural requirements for aromatase inhibition. Modifications to the A and D rings of androstenedione have been shown to yield potent, competitive aromatase inhibitors. core.ac.uk

Key findings from SAR studies of androstenedione analogs include:

The C-3 carbonyl group is not essential for anti-aromatase activity, but A-ring planarity is important. nih.gov

3-deoxy derivatives of androstenedione can be strong competitive inhibitors of aromatase. core.ac.uk

A 17-carbonyl function is necessary for the effective binding of 3-deoxy steroids to the active site. acs.org

Modification of the D-ring, such as the creation of a δ-lactone, can decrease inhibitory potency. nih.gov

| Structural Modification | Impact on Aromatase Inhibition | Reference |

|---|---|---|

| Removal of C-3 carbonyl group | Activity can be retained if A-ring planarity is maintained | nih.gov |

| Modification of D-ring to a δ-lactone | Decreased inhibitory potency | nih.gov |

| Introduction of a 3-deoxy-3-ene feature | Strong competitive inhibition | core.ac.uk |

| Presence of a 17-carbonyl group in 3-deoxy steroids | Essential for tight binding | acs.org |

As a 19-norsteroid, this compound belongs to a class of compounds where the methyl group at C-19 has been removed. wikipedia.org This structural change generally leads to a decreased androgenic activity relative to their C-19 methylated counterparts. wikipedia.org For example, the 5α-reduced metabolite of nandrolone (a 19-nortestosterone derivative) has lower AR potency compared to nandrolone itself, which is the opposite of what is observed with testosterone and its 5α-reduced metabolite, dihydrotestosterone. wikipedia.org

However, some 19-norsteroids can exhibit antiandrogenic properties. For instance, dienogest (B1670515), the 17α-cyanomethyl derivative of dienolone, is a potent progestogen and antiandrogen. wikipedia.org This demonstrates that substitutions at the C-17 position can dramatically alter the biological activity profile of the 19-norsteroid scaffold, shifting it from androgenic to antiandrogenic. The attachment of a 17α-hydroxyl group to 19-norprogesterone, for example, leads to a significant decrease in both affinity and progestagenic activity. nih.gov

Advanced Analytical Methodologies for Estra 4,9 Diene 3,17 Dione Research

Chromatographic-Mass Spectrometric Techniques for Detection and Characterization

Mass spectrometry-based assays, particularly when coupled with chromatographic separation, are the cornerstone of modern analytical strategies for Estra-4,9-diene-3,17-dione. dshs-koeln.de These hybrid techniques offer the necessary selectivity and sensitivity to identify and quantify the compound and its metabolites in complex biological matrices like urine and plasma.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary and powerful tool for the analysis of this compound and its metabolites. nih.gov This technique avoids the derivatization steps often required for GC-MS, thus simplifying sample preparation and preventing the formation of artifacts. frontiersin.orgwada-ama.org In typical applications, samples undergo extraction, which can include solid-phase extraction (SPE) and liquid-liquid extraction (LLE), sometimes following enzymatic hydrolysis to cleave conjugated metabolites. nih.gov The extracts are then analyzed by reversed-phase LC-MS/MS, often using positive ion electrospray ionization (ESI). researchgate.netnih.gov The system operates in selected reaction monitoring (SRM) mode, where specific precursor-to-product ion transitions are monitored for enhanced selectivity and sensitivity. nih.gov For instance, a method for the related compound dienogest (B1670515) monitored the transition of the protonated molecule [M+H]⁺ from m/z 312.30 to the product ion at m/z 135.30. researchgate.netnih.gov The use of UPLC-MS/MS has been employed for both qualitative and quantitative analysis of this compound in equine urine. nih.govresearchgate.net

Table 1: Example LC-MS/MS Parameters for Related Progestogenic Steroids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| Dienogest | 312.30 | 135.30 | Positive ESI | researchgate.netnih.gov |

| Levonorgestrel d6 (IS) | 319.00 | 251.30 | Positive ESI | researchgate.netnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another established technique for steroid analysis. However, its application to compounds like this compound and its polar metabolites often requires a chemical derivatization step to increase their volatility and thermal stability. frontiersin.orgwada-ama.org A common approach involves the formation of methoxyamine-trimethylsilyl (MO-TMS) derivatives. nih.govbiocrick.com While effective, GC-MS-based methods can be complicated by the formation of unspecific derivatization products and potential thermal degradation of the analytes. frontiersin.orgwada-ama.org Despite these challenges, GC-MS analysis can complement LC-MS by sometimes detecting metabolites not readily observable by the latter. biocrick.comnih.gov For example, in one study, the metabolites of 17α-methyldrostanolone, another anabolic steroid, could only be detected by GC-MS. biocrick.com

High-resolution accurate-mass spectrometry (HRAMS), particularly using technologies like the Thermo LTQ-Orbitrap LC-MS, represents a significant advancement in the identification of novel metabolites. nih.govbiocrick.comnih.gov HRAMS provides highly accurate mass measurements (typically with mass errors below 5 ppm), which allows for the determination of the elemental composition of unknown analytes and their fragments. nih.gov This capability is invaluable for elucidating the structures of previously uncharacterized metabolites of this compound. nih.gov A key advantage of HRAMS is its ability to perform full-scan data acquisition, which enables the retrospective analysis of sample data for newly identified metabolites without needing to re-run the samples. nih.govbiocrick.comnih.gov This approach has been successfully used to identify a major metabolite of this compound, proposed to be an isomer of 17-hydroxy-estra-4,9-dien-3-one. nih.govbiocrick.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic and Other Advanced Analytical Tools

Beyond mass spectrometry, other advanced analytical tools provide complementary information on the metabolic impact of this compound.

Challenges in Metabolite Identification and Quantification

The analytical investigation of this compound is not without its difficulties. A primary challenge is that effective detection often requires knowledge of the drug's metabolites, which serve as the primary targets in biological samples. nih.govbiocrick.com Obtaining this metabolic information can be difficult for "designer" steroids due to the ethical and safety concerns that preclude in vivo administration studies in humans. nih.govbiocrick.comresearchgate.net

Key challenges include:

Complexity of Metabolism: The biotransformation of this compound can lead to numerous metabolites, including various hydroxylated and reduced forms. nih.govbiocrick.com Identifying the exact structure of these metabolites, especially isomers, requires a combination of analytical techniques. nih.gov

Low Concentrations: Metabolites are often present at very low concentrations in biological fluids like urine and plasma, requiring highly sensitive analytical methods for their detection and quantification. frontiersin.org

Matrix Interferences: Biological samples are complex mixtures, and matrix components can interfere with the analysis, potentially suppressing the signal of the target analytes.

Endogenous Presence: A significant challenge arose with the discovery that this compound is endogenous in entire male horses. nih.gov This necessitates establishing a threshold to distinguish between natural levels and prohibited administration, complicating its regulation in equine sports. nih.gov

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Dienogest |

| 17-hydroxy-estra-4,9-dien-3-one |

| Levonorgestrel |

| Norgestrel |

| 17α-methyldrostanolone |

| Trenbolone (B1683226) |

| Mifepristone |

| Misoprostol |

| Norethindrone |

| Trimegestone |

Matrix Variability in Biological Samples

The detection of this compound and its metabolites is highly dependent on the biological matrix being analyzed, with urine and plasma being the most common samples in doping control. researchgate.net Research has shown that the stability and detection windows of metabolites can vary significantly between these two matrices. researchgate.net

For instance, studies on the elimination and biotransformation of dienedione in horses have identified hydroxylated metabolites, specifically M3a and M3b, as key targets for detection. researchgate.net However, the stability of these metabolites differs notably between urine and plasma. In urine, M3a and M3b can be detected for up to 2-5 days post-administration. researchgate.netnih.gov In contrast, their detection window in plasma is considerably shorter, ranging from 0.4 to 4 days. researchgate.netnih.gov This discrepancy is attributed to the activity of esterase enzymes in plasma, which leads to faster degradation of the metabolites. This variability underscores the importance of matrix selection in designing effective doping control strategies, as the choice between urine and plasma can directly impact the ability to detect the substance.

Table 1: Detection Windows of Key this compound Metabolites (M3a/b) in Different Biological Matrices

| Biological Matrix | Detection Window | Primary Reason for Difference |

|---|---|---|

| Urine | 2–5 days | Lower enzymatic activity, allowing for longer metabolite stability. researchgate.netnih.gov |

| Plasma | 0.4–4 days | Higher esterase activity, leading to faster metabolite degradation. researchgate.net |

Inter-Individual Metabolic Variation

The metabolism of this compound is not uniform across all individuals or species, presenting a significant challenge for universal detection methods. nih.gov This inter-individual variability is influenced by a range of intrinsic factors, including genetics. nih.gov

Key metabolic pathways for dienedione include hydroxylation and reduction. cambridge.org The enzymes responsible for these transformations, particularly those in the Cytochrome P450 (CYP450) family, can vary in their expression and efficiency from person to person. For example, polymorphisms in genes coding for hepatic enzymes like CYP2C9 can alter the rate at which dienedione metabolites are formed. This genetic variability means that different individuals may produce different ratios of metabolites or clear the substance at different rates, necessitating population-specific evaluation rather than a one-size-fits-all approach. nih.gov

Comparative in-vitro metabolism studies across different species—such as equine, canine, and human—have highlighted these differences. While all species produce an isomer of 17-hydroxy-estra-4,9-dien-3-one as the major metabolite, other metabolic pathways diverge significantly. researchgate.netnih.gov For example, reductive metabolism is less significant in canines compared to humans and equines. nih.gov The equine species is unique in its production of a di-reduced metabolite, which is not observed in the other species studied. nih.gov These findings demonstrate that metabolic pathways can be species-specific, a crucial consideration in veterinary and human sports doping control. nih.gov

Sensitivity Thresholds for Low Concentration Metabolites

The effective detection of this compound abuse hinges on the ability of analytical methods to identify its metabolites at very low concentrations. As the body metabolizes the parent compound, the resulting byproducts can be present in urine or plasma at levels of less than 1 ng/mL. Detecting such trace amounts requires highly sensitive analytical platforms, such as high-resolution tandem mass spectrometry (MS/MS), to avoid false-negative results.

The challenge is further complicated by the discovery that this compound can be endogenous in some animal populations. nih.govnih.govwikipedia.org A 2024 study confirmed the natural occurrence of dienedione in entire male horses (colts). nih.govresearchgate.net This finding necessitated a shift from a simple detection-based prohibition to establishing a urinary threshold to differentiate between endogenous levels and illicit administration. nih.gov

A population study involving 175 colts was conducted to quantify the naturally occurring levels of free and glucuronide-conjugated dienedione. nih.gov The results from this study are summarized below.

Table 2: Population Data for Endogenous this compound in Colt Urine

| Parameter | Value |

|---|---|

| Number of Samples (n) | 175 |

| Mean Concentration (± SD) | 2.5 ± 3.5 ng/mL nih.gov |

| Proposed In-House Threshold | 30 ng/mL researchgate.netnih.gov |

Based on this population data, a threshold of 30 ng/mL was proposed for free and glucuronide-conjugated dienedione in colt urine. nih.gov This threshold provides a quantitative basis for distinguishing between normal physiological levels and doping, thereby preventing false accusations while maintaining the integrity of equine sports. nih.gov

Endocrine Feedback Loop Analyses in Steroid Research

The physiological effects of steroids like this compound are deeply intertwined with the body's endocrine feedback mechanisms. The endocrine system maintains homeostasis through a series of feedback loops, primarily negative feedback, which regulate hormone production. nih.govleveluprn.com

In a typical male endocrine axis, the hypothalamus releases gonadotropin-releasing hormone (GnRH), which stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov LH, in turn, signals the testes to produce testosterone (B1683101). Testosterone and its metabolites then signal back to the hypothalamus and pituitary to inhibit further GnRH and LH release, thus maintaining hormonal balance. nih.gov

This compound functions as a prohormone, a precursor that is converted in the body to a biologically active steroid, dienolone. wikipedia.org When an exogenous anabolic-androgenic steroid (AAS) or its prohormone is introduced, it disrupts this delicate feedback loop. service.gov.uk The body's androgen receptors are activated by the active metabolite (dienolone), which mimics the action of endogenous testosterone. The hypothalamus and pituitary sense a high level of androgenic activity and respond by shutting down the production of GnRH and LH. nih.gov This suppression leads to a decrease or cessation of the body's natural testosterone production.

This concept is not unique to the androgenic system. Similar negative feedback loops control other hormonal axes, such as the hypothalamic-pituitary-thyroid (HPT) axis, where thyroid hormones regulate their own production by acting on the hypothalamus and pituitary. jci.orgresearchgate.net The study of prohormones and their conversion to active metabolites is critical for understanding their full physiological impact. Research into how leptin regulates prohormone convertases (enzymes that mature prohormones into active hormones) highlights the complexity of these systems, where the regulation of the processing enzymes themselves can be a key control point. jci.orgoup.com Therefore, analyzing the effect of synthetic steroids on these endocrine feedback loops is essential for comprehending their wide-ranging physiological consequences.

Applications of Estra 4,9 Diene 3,17 Dione As a Research Intermediate and Precursor

Synthesis of Progestational Hormones and Antagonists

The compound is a crucial precursor in the production of several progestational hormones and their antagonists, which are used in contraception and hormone therapy. google.com

Estra-4,9-diene-3,17-dione is a key starting material in the synthesis of Mifepristone. google.comresearchgate.net Mifepristone is a synthetic steroid with anti-progestational and anti-glucocorticoid properties, primarily used for medical termination of pregnancy. The synthesis of Mifepristone from this compound is a well-established industrial process. researchgate.net

This compound also serves as an essential intermediate in the manufacturing of Dienogest (B1670515). patsnap.comchemicalbook.comechemi.com Dienogest is a progestin used in oral contraceptives and for the treatment of endometriosis. patsnap.com A common synthetic route involves the protection of the 3-keto group of this compound, followed by reactions at the 17-position to introduce the cyanomethyl group characteristic of Dienogest. patsnap.com

The utility of this compound extends to the synthesis of a range of other hormonal agents. It is an important intermediate for producing contraceptive drugs such as Norethindrone, Trimegestone, and Ulipristal Acetate (B1210297). google.com

| Hormonal Agent | Therapeutic Use | Role of this compound |

| Mifepristone | Medical abortion, emergency contraception | Key starting material google.comresearchgate.net |

| Dienogest | Oral contraceptive, endometriosis treatment | Essential intermediate patsnap.comchemicalbook.comechemi.com |

| Norethindrone | Hormonal contraceptive | Important intermediate google.com |

| Trimegestone | Hormone replacement therapy | Important intermediate google.com |

| Ulipristal Acetate | Emergency contraception, uterine fibroids | Important intermediate google.com |

Utility in Dienogest Production

Precursor in Anabolic Steroid Research and Derivatization

This compound is recognized as a prohormone, meaning it can be converted into more potent anabolic steroids within the body. wikipedia.org It is known to be a precursor to Dienolone and has been mistakenly marketed as a prohormone for Trenbolone (B1683226), a potent veterinary anabolic steroid. wikipedia.org Its structural similarity to Nandrolone (B1676933) also positions it as a subject of interest in anabolic steroid research. The compound itself is classified as an anabolic-androgenic steroid and its use is prohibited in competitive sports.

Development of Novel Steroid Derivatives for Biological Investigation

The unique chemical structure of this compound makes it a valuable starting point for the development of novel steroid derivatives for biological research. evitachem.com Its reactivity allows for various chemical modifications, including reduction and the introduction of different functional groups, to create new compounds with potentially interesting biological activities. evitachem.com For instance, research has been conducted on synthesizing novel oxa-steroids derived from an analog of this compound, which have shown potent and selective progesterone (B1679170) receptor antagonist activity. biocrick.com The study of its metabolism in different species also provides insights for developing new detection methods in sports doping control. nih.govresearchgate.net

| Research Area | Application of this compound | Key Findings/Significance |

| Anabolic Steroid Research | Precursor to active anabolic steroids like Dienolone. wikipedia.org | Understanding metabolic pathways and physiological effects. |

| Novel Steroid Synthesis | Starting material for creating new steroid derivatives. evitachem.com | Development of compounds with specific biological targets, such as selective progesterone receptor antagonists. biocrick.com |

| Doping Control | Reference compound for detecting abuse of "designer" steroids. nih.govresearchgate.net | Identification of metabolites for improved detection methods. nih.gov |

Emerging Research Directions and Future Perspectives

Integration of Omics Technologies in Steroid Research

The advent of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research, and the field of steroid science is no exception. These high-throughput methods allow for a systems-level understanding of the complex biological processes regulated by steroids. nih.gov By providing a holistic molecular perspective, omics data helps to generate new hypotheses for a compound's mechanism of action (MoA) for further experimental validation. rsc.org

The integration of genetic and molecular data is crucial for advancing precision medicine related to steroid action. mdpi.com In steroid research, omics approaches are leveraged to:

Identify Novel Enzymes and Pathways: Transcriptomic analysis of microorganisms like Mycolicbacteria has led to the discovery of genes and regulatory factors, such as the sigma factor SigD, involved in steroid metabolism. mdpi.com This knowledge is instrumental in engineering microbial strains for enhanced production of steroid intermediates. mdpi.com

Elucidate Mechanisms of Action and Resistance: By integrating transcriptomic data with molecular data on diseases and drug actions, researchers can build comprehensive models of steroid activity. researchgate.net This approach has been used to identify proteins and biological functions linked to inflammation and glucocorticoid-induced transcription, offering insights into phenomena like steroid refractoriness in clinical settings. researchgate.net

Understand System-Wide Effects: The administration of anabolic androgenic steroids is known to affect endogenous hormone production through feedback mechanisms. dshs-koeln.de Metabolomics, particularly NMR-based analysis, can detect changes in metabolic profiles following steroid administration, offering an indirect method for studying their systemic impact. dshs-koeln.de

The application of multi-omics data highlights the ability to approach a compound's MoA from a more comprehensive molecular standpoint. rsc.org For instance, combining transcriptomics with data on changes in cell morphology can be complementary to chemical information in predicting the biological targets of a compound. nih.govrsc.org

Advancements in Biocatalytic Pathways for Steroid Production

Traditional chemical synthesis of complex molecules like steroids often involves multiple steps, harsh reaction conditions, and the use of toxic reagents, leading to challenges in efficiency and sustainability. uva.nlresearchgate.net Consequently, recent developments in biocatalysis and biosynthesis are being harnessed to create more selective, efficient, and environmentally friendly methods for steroid modifications. rsc.orgnih.gov

Biocatalysis utilizes enzymes or whole-cell microorganisms to perform specific chemical transformations. This approach offers high regio- and stereoselectivity, which is often difficult to achieve with conventional chemical methods. rsc.orgacs.org For Estra-4,9-diene-3,17-dione, biocatalysis has proven to be a valuable tool, particularly in the synthesis of its derivatives.

A significant area of research is the chemoenzymatic synthesis of Trenbolone (B1683226), a potent anabolic steroid, from this compound. acs.org One innovative strategy involves a two-step process:

A one-pot biocatalytic reaction using a computationally designed P450 monooxygenase for C11α-hydroxylation and a 17-ketosteroid reductase for 17β-ketoreduction of this compound. acs.org This produces the key intermediate, 11α-OH-9(10)-dehydronandrolone. rsc.orgacs.org

A subsequent chemical dehydration step introduces a double bond at the C11-C12 position to form Trenbolone. acs.org

This chemoenzymatic approach has been shown to be highly efficient, achieving high isolated yields on a gram scale, demonstrating its potential for industrial applications. acs.org The use of engineered enzymes and optimized reaction systems, such as fusing enzymes with components of the NADH regeneration system, has significantly enhanced electron transfer efficiency and product yields. rsc.org

Further advancements include the integration of biocatalysis with continuous flow technology. uva.nlresearchgate.net This combination holds the promise of streamlining steroid synthesis by improving process efficiency, minimizing waste, and enhancing safety and scalability. uva.nlresearchgate.net

Table 1: Examples of Biocatalytic Transformations Involving this compound and Related Steroids

| Starting Substrate | Enzyme(s) | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|---|

| This compound | P450 monooxygenase (engineered), 17-ketosteroid reductase | C11-hydroxylation, 17β-ketoreduction | 11α-OH-9(10)-dehydronandrolone | Key intermediate in the synthesis of Trenbolone | acs.org |

| This compound | P450 monooxygenase (LG-23/T438S), 17β-HSDcl | C11α-hydroxylation, 17β-ketoreduction | 11α-OH-9(10)-dehydronandrolone | Intermediate for Trenbolone Acetate (B1210297) synthesis | rsc.org |

| Androst-4-ene-3,17-dione (AD) | KshA, Toluene (B28343) 2,3-dioxygenase (TDO) reductase | 9α-hydroxylation | 9α-hydroxy-androst-4-ene-3,17-dione (9α-OHAD) | Production of a key steroid intermediate with high yield | mdpi.com |

| Androstenedione (B190577) (ASD) | Keto-steroid-isomerase (KSI), 3-ketosteroid-9α-hydroxylase (KSH) | C9α-hydroxylation and A-ring aromatization | 9,10-secosteroid products | Demonstrates enzymatic cleavage of the steroid core | rsc.org |

Advanced Computational Modeling in SAR and Mechanism Elucidation

Advanced computational modeling has become an indispensable tool in modern drug discovery and chemical research, offering powerful methods to predict molecular interactions, understand reaction mechanisms, and rationalize structure-activity relationships (SAR). nih.govrsc.org In the context of this compound and related steroids, computational approaches provide insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations, for example, have been crucial in the development of biocatalytic pathways. By simulating the dynamic behavior of an enzyme and substrate at an atomic level, researchers can understand the key interactions that govern catalytic activity and selectivity. acs.org In the chemoenzymatic synthesis of Trenbolone from this compound, MD simulations revealed the critical role of water molecules within the enzyme's active site for proper substrate recognition and targeted hydroxylation. acs.org This knowledge allows for the rational design of enzyme variants with enhanced activity and selectivity. acs.org

Computational methods are also vital for elucidating the mechanism of action (MoA) of steroids. nih.govrsc.org Techniques such as molecular docking can predict how a ligand like a steroid binds to its receptor. biorxiv.org In silico docking studies have been used to investigate the binding of steroidal compounds to receptors like the estrogen receptor α (ERα), helping to predict or refute potential hormonal activity. biorxiv.org

The broader field of computational toxicology and pharmacokinetics uses these models to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov While challenging due to the flexibility of ADMET proteins, these structure-based and ligand-based methods help in optimizing compounds to improve bioavailability and reduce toxicity. nih.gov

Table 2: Applications of Computational Modeling in Steroid Research

| Computational Method | Application | Specific Example | Outcome | Reference |

|---|---|---|---|---|

| Molecular Dynamics (MD) Simulations | Enzyme Mechanism Elucidation | Studying the interaction between a P450 monooxygenase and this compound. | Uncovered the role of water molecules in substrate recognition and targeted hydroxylation. | acs.org |

| In Silico Docking | Receptor Binding Prediction | Investigating the binding of 10β-hydroxyestra-1,4-diene-3,17-dione to the estrogen receptor α (ERα). | Predicted a robust binding, prompting further experimental validation. | biorxiv.org |

| Machine Learning, Pathway Enrichment | Mechanism of Action (MoA) Elucidation | Harnessing -omics data to infer compound targets and signaling pathways. | Generation of hypotheses for a compound's MoA for experimental testing. | nih.govrsc.org |

| Molecular Modeling (Ligand-based/Structure-based) | ADMET Prediction | Analyzing metabolic properties to optimize compound toxicity and bioavailability. | Rationalization of metabolic reactions and simulation of drug-macromolecule binding modes. | nih.gov |

常见问题

Q. What analytical methods are validated for detecting dienedione and its metabolites in equine biological samples?

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques for detecting dienedione and its metabolites in urine and plasma. These methods are optimized to identify hydroxylated and reduced metabolites, such as 17-hydroxyestra-4,9-dien-3-one (M1a/b) and hydroxylated dienedione derivatives (M3a/b), which provide extended detection windows (2–5 days in urine; 0.4–4 days in plasma) . Isotope dilution mass spectrometry enhances quantification accuracy, particularly for distinguishing low-abundance metabolites from matrix interferences.

Q. What synthetic routes yield dienedione with high efficiency?

A high-yield (95%) synthesis route involves the oxidation of 17β-hydroxyestra-4,9-dien-3-one. This method avoids complex purification steps and utilizes mild oxidizing agents to preserve the 4,9-diene configuration, critical for its anabolic activity. Alternative pathways include selective dehydrogenation of androstane precursors, though yields are typically lower due to competing side reactions .

Q. How is dienedione classified in regulatory frameworks for anti-doping?

Dienedione is classified as a Schedule III controlled substance in the U.S. and is prohibited by the World Anti-Doping Agency (WADA) and equestrian regulatory bodies due to its anabolic-androgenic steroid (AAS) properties. Its detection in geldings (castrated horses) is unequivocally indicative of exogenous administration, unlike in entire male horses, where it may occur endogenously .

Advanced Research Questions

Q. How can researchers differentiate endogenous dienedione in entire male horses from exogenous administration in doping cases?

Endogenous production in entire males requires comparative metabolomic profiling. Key strategies include:

- Detection window analysis : Metabolites like M3a/b are absent in untreated geldings but persist for 2–5 days post-administration .

- Isotope ratio mass spectrometry (IRMS) : Distinguishes synthetic (δ¹³C < -28‰) vs. endogenous (δ¹³C > -26‰) origins by analyzing carbon isotopic signatures in urinary metabolites .

- Longitudinal sampling : Monitoring baseline levels in entire males to establish individual reference ranges.

Q. What in vivo and in vitro models elucidate dienedione’s metabolic pathways and receptor interactions?

- In vivo models : Oral administration studies in geldings (1500 mg/day for 7 days) reveal phase I metabolism (hydroxylation, reduction) and phase II conjugation (glucuronidation/sulfation). Plasma and urine time-course analyses identify M3a/b as optimal biomarkers .

- In vitro models : Equine liver microsomes and recombinant CYP450 isoforms (e.g., CYP3A4) are used to map hydroxylation sites. Receptor binding assays show dienedione’s metabolites interact with androgen and glucocorticoid receptors, though with lower affinity than trenbolone derivatives .

Q. What challenges arise in establishing detection windows for dienedione metabolites across biological matrices?

Challenges include:

- Matrix variability : Metabolite stability differs in urine vs. plasma; M3a/b degrades faster in plasma (0.4–4 days) due to esterase activity .

- Inter-individual variation : Hepatic enzyme expression (e.g., CYP2C9 polymorphisms) alters metabolite formation rates, requiring population-specific thresholds.

- Sensitivity thresholds : Low metabolite concentrations (<1 ng/mL) demand high-resolution MS/MS platforms to avoid false negatives .

Q. How do contradictory findings about dienedione’s endogenous presence impact doping control strategies?

The confirmed endogenous presence in entire male horses necessitates species- and sex-specific regulatory adjustments:

- Exclusion of entire males : Dienedione detection in geldings or females is irrefutable evidence of doping.